Desisobutyl nisoldipine

Übersicht

Beschreibung

Desisobutyl nisoldipine is a derivative of nisoldipine, a pharmaceutical compound primarily used for the treatment of chronic angina pectoris and hypertension. Nisoldipine belongs to the dihydropyridine class of calcium channel blockers, which are known for their ability to selectively inhibit L-type calcium channels, thereby reducing vascular resistance and improving blood flow .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of desisobutyl nisoldipine involves several key steps, starting with the preparation of the dihydropyridine core. This is typically achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific conditions for the synthesis of this compound include the use of isobutyl methyl ketone, methyl acetoacetate, and 2-nitrobenzaldehyde as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Desisobutyl nisoldipine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Desisobutyl nisoldipine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound for studying the mechanisms of calcium channel blockers and their interactions with various biological targets .

Biology: In biological research, this compound is employed to investigate the effects of calcium channel inhibition on cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation .

Medicine: Medically, this compound is explored for its potential therapeutic applications in treating cardiovascular diseases, such as hypertension and angina pectoris. It is also studied for its effects on other conditions, including arrhythmias and heart failure .

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems to enhance the bioavailability and efficacy of calcium channel blockers .

Wirkmechanismus

Desisobutyl nisoldipine is part of the dihydropyridine class of calcium channel blockers, which includes other compounds such as nifedipine, amlodipine, and felodipine.

Comparison with Other Compounds:

Nifedipine: Like this compound, nifedipine is used to treat hypertension and angina pectoris.

Amlodipine: Amlodipine has a longer duration of action compared to this compound, making it suitable for once-daily dosing.

Uniqueness of this compound: this compound is unique in its specific structural modifications, which may confer distinct pharmacological properties, such as improved selectivity for vascular smooth muscle and reduced side effects .

Vergleich Mit ähnlichen Verbindungen

- Nifedipine

- Amlodipine

- Felodipine

- Nicardipine

- Isradipine

Biologische Aktivität

Desisobutyl nisoldipine is an active metabolite of nisoldipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

Overview of Nisoldipine and Its Metabolites

Nisoldipine acts primarily as a selective calcium channel antagonist, affecting vascular smooth muscle more potently than cardiac muscle. The compound is known for its vasodilatory effects, which are mediated through the inhibition of calcium influx into vascular smooth muscle cells. This compound is one of its significant metabolites, contributing to the overall pharmacological profile of nisoldipine.

This compound, like its parent compound, exerts its effects by blocking L-type calcium channels in smooth muscle cells. This blockade leads to:

- Vasodilation : Reduction in peripheral vascular resistance, which lowers blood pressure.

- Negative Inotropic Effect : Although primarily affecting vascular tissue, high concentrations can influence cardiac contractility negatively.

- Diuretic Effects : Mild diuretic properties that may assist in managing hypertension.

Pharmacokinetics

The pharmacokinetics of this compound reflect a profile similar to that of nisoldipine but with variations in metabolism and half-life. Studies indicate that this compound has a longer half-life than nisoldipine itself, which may influence dosing regimens and therapeutic outcomes.

Efficacy in Hypertension Management

A multicenter study evaluated the efficacy of nisoldipine in patients with stable angina pectoris. Although this study primarily focused on nisoldipine, it provides insights into the potential effects of this compound due to their metabolic relationship. Key findings included:

- Dose-Response Relationship : Patients receiving 5 mg and 10 mg doses exhibited marginal improvements in exercise tolerance compared to placebo, although these results were not statistically significant .

- Adverse Events : The incidence of adverse events was comparable across groups, suggesting a safety profile consistent with other calcium channel blockers .

Comparative Studies with Other Antihypertensives

Research comparing nisoldipine to enalapril highlighted significant differences in cardiovascular outcomes. Patients treated with nisoldipine experienced a higher incidence of myocardial infarctions compared to those receiving enalapril (24 vs. 4 incidents) . This raises concerns about the long-term safety profile of this compound as well.

Table: Comparative Efficacy and Safety Profiles

Eigenschaften

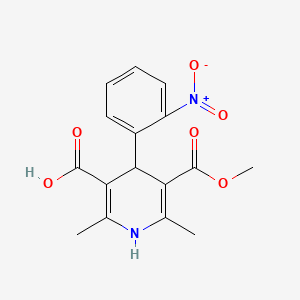

IUPAC Name |

5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-6-4-5-7-11(10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTNUCYFOBDUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74936-71-3 | |

| Record name | Desisobutyl nisoldipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074936713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESISOBUTYL NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX356RL16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.